3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol
Overview
Description
3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of both bromophenyl and phenyl groups in this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol typically involves the condensation of 4-bromobenzaldehyde with phenylhydrazine, followed by cyclization. One common method includes:
Condensation Reaction: 4-bromobenzaldehyde reacts with phenylhydrazine in the presence of an acid catalyst to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization under basic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Substituted Pyrazoles: Products from substitution reactions.
Oxidized or Reduced Derivatives: Products from oxidation or reduction reactions.
Scientific Research Applications
3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol has been studied for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding.
Material Science: Explored for its potential in the development of liquid crystalline materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and phenyl groups enhance its binding affinity to these targets, leading to various biological effects. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromophenyl and phenyl groups allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-phenylpyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-8-6-11(7-9-12)15-14(19)10-18(17-15)13-4-2-1-3-5-13/h1-10,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKDTOWNIUAFBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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